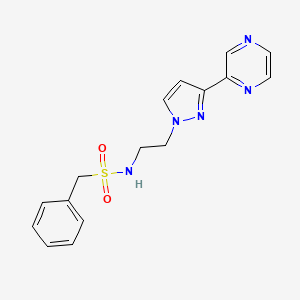
1-phenyl-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-phenyl-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)methanesulfonamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. It is commonly referred to as PEP and has been the subject of numerous research studies.
Scientific Research Applications
Catalytic Behavior in Synthesis
- Ruthenium derivatives of bis(pyrazol-1-yl)methane ligands, including those with phenyl groups, have been synthesized and show significant activity in the transfer hydrogenation of ketones (Carrión et al., 2007).
Biological Activity
- Diorganotin derivatives with pyridyl functionalized bis(pyrazol-1-yl)methanes, including those with phenyl substitutions, have been synthesized and exhibit cytotoxic activity for Hela cells in vitro (Li et al., 2010).
Green Chemistry Applications
- Poly(ethylene glycol)-bound sulfonic acid (PEG-SO3H) has been used as a catalyst for synthesizing bis(indolyl)methanes and bis(pyrazolyl)methanes, indicating its potential in green chemical processes (Hasaninejad et al., 2011).
COX-2 Inhibition for Anti-Inflammatory Applications
- Methanesulfonamide group at the C-5 phenyl ring of 1,5-diarylpyrazole has been shown to offer potent inhibitors of cyclooxygenase-2 (COX-2), which is relevant for anti-inflammatory drug development (Singh et al., 2004).
Ligand Synthesis for Coordination Chemistry
- Polypyrazolylmethanes as ligands have been increasingly used in coordination chemistry, with a study focusing on their synthesis and carbon-13 NMR spectroscopy (Byers et al., 1992).
Inorganic Chemistry and Metal Complexes
- The mixed functionality pyrazole/phenol ligand has been used to prepare linear trimetallic systems with significant structural and magnetic properties (Higgs et al., 1998).
properties
IUPAC Name |
1-phenyl-N-[2-(3-pyrazin-2-ylpyrazol-1-yl)ethyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O2S/c22-24(23,13-14-4-2-1-3-5-14)19-9-11-21-10-6-15(20-21)16-12-17-7-8-18-16/h1-8,10,12,19H,9,11,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVUUFIOODYTDAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)NCCN2C=CC(=N2)C3=NC=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

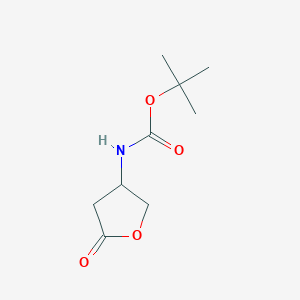
![1-Methyl-2-oxabicyclo[2.1.1]hexane-4-carbonitrile](/img/structure/B2717260.png)
![ethyl 2-{2-[(4-fluorobenzyl)sulfanyl]-4,5-diphenyl-1H-imidazol-1-yl}acetate](/img/structure/B2717262.png)
![3-methoxy-N-[[4-(4-nitrophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2717263.png)
![N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}-3,4-dimethylbenzamide](/img/structure/B2717264.png)
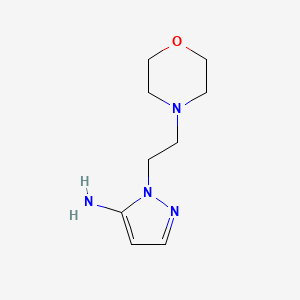

![2-[6-(2,3-dihydroindol-1-ylmethyl)-4-oxopyran-3-yl]oxy-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2717269.png)
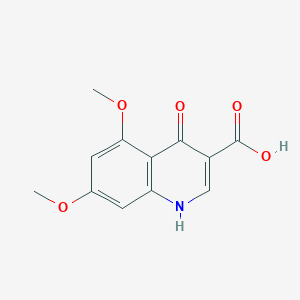
![2-[(1-Benzylsulfonylpiperidin-4-yl)methoxy]-3-methylpyridine](/img/structure/B2717272.png)
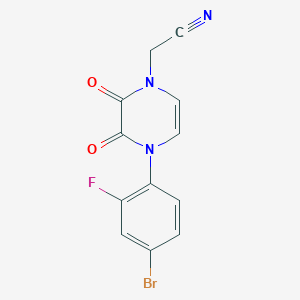

![tert-butyl N-[(1S)-1-(5-amino-2-fluoro-phenyl)ethyl]carbamate](/img/structure/B2717275.png)
